Benzyl [2,4'-Bipiperidine]-1-Carboxylate Hydrochloride

Catalog No.
S13564480
CAS No.
M.F
C18H27ClN2O2
M. Wt
338.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl [2,4'-Bipiperidine]-1-Carboxylate Hydrochlo...

Product Name

Benzyl [2,4'-Bipiperidine]-1-Carboxylate Hydrochloride

IUPAC Name

benzyl 2-piperidin-4-ylpiperidine-1-carboxylate;hydrochloride

Molecular Formula

C18H27ClN2O2

Molecular Weight

338.9 g/mol

InChI

InChI=1S/C18H26N2O2.ClH/c21-18(22-14-15-6-2-1-3-7-15)20-13-5-4-8-17(20)16-9-11-19-12-10-16;/h1-3,6-7,16-17,19H,4-5,8-14H2;1H

InChI Key

CFMMTDNONPQUBL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2CCNCC2)C(=O)OCC3=CC=CC=C3.Cl

Benzyl [2,4'-Bipiperidine]-1-Carboxylate Hydrochloride is a chemical compound characterized by its unique structure that includes a bipiperidine moiety. Its molecular formula is C18H27ClN2O2, with a molar mass of approximately 338.87 g/mol. The compound features a benzyl group attached to a bipiperidine ring, which contributes to its pharmacological properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry and pharmaceutical research .

Typical for carboxylate esters and piperidine derivatives. Notably, it can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol. Additionally, the bipiperidine structure allows for potential modifications through alkylation or acylation reactions, facilitating the synthesis of more complex derivatives or analogs .

This compound exhibits significant biological activity, particularly as a modulator of chemokine receptors. It has been studied for its potential therapeutic effects in treating conditions such as asthma and rhinitis due to its ability to influence the chemokine (especially CCR3) pathways. Such activity suggests that Benzyl [2,4'-Bipiperidine]-1-Carboxylate Hydrochloride may have applications in developing treatments for respiratory diseases and potentially other inflammatory conditions .

The synthesis of Benzyl [2,4'-Bipiperidine]-1-Carboxylate Hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with appropriate carbonyl compounds followed by cyclization to form the bipiperidine core. Subsequent steps may involve esterification to introduce the carboxylate group and final conversion to the hydrochloride salt form. Palladium-catalyzed reactions are also employed in some synthetic routes to enhance yields and selectivity .

Benzyl [2,4'-Bipiperidine]-1-Carboxylate Hydrochloride finds applications primarily in medicinal chemistry as a lead compound for drug development targeting chemokine receptors. Its unique structure allows researchers to explore modifications that could lead to improved efficacy or reduced side effects in therapeutic settings. Furthermore, its role as a building block for more complex molecules highlights its utility in synthetic organic chemistry .

Studies on Benzyl [2,4'-Bipiperidine]-1-Carboxylate Hydrochloride have focused on its interactions with various biological targets, particularly chemokine receptors. These studies aim to elucidate the mechanisms by which this compound modulates receptor activity and influences downstream signaling pathways. Understanding these interactions is crucial for optimizing its pharmacological properties and enhancing its therapeutic potential .

Several compounds share structural similarities with Benzyl [2,4'-Bipiperidine]-1-Carboxylate Hydrochloride. Here are some notable examples:

Compound NameCAS NumberKey Features
Benzyl Piperidine-2-Carboxylate Hydrochloride130312-10-6Contains a piperidine ring; used in similar applications
Irinotecan136570-99-4An antineoplastic drug incorporating a bipiperidine moiety
SCH 3511251373028-75-1A selective CCR5 antagonist with antiviral properties

Uniqueness: Benzyl [2,4'-Bipiperidine]-1-Carboxylate Hydrochloride is distinguished by its specific bipiperidine arrangement and benzyl substitution, which may confer unique receptor interaction profiles compared to other similar compounds. Its application as a chemokine modulator further emphasizes its niche within medicinal chemistry .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

338.1761058 g/mol

Monoisotopic Mass

338.1761058 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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